molecular formula C19H18N4O7 B2696844 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime CAS No. 477848-61-6

2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime

Cat. No.: B2696844
CAS No.: 477848-61-6
M. Wt: 414.374
InChI Key: NPUREFXVNQHMSG-CZIZESTLSA-N
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Description

2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime is a complex organic compound characterized by the presence of multiple nitro groups and an oxime functional group

Preparation Methods

The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime typically involves a multi-step process The initial step often includes the nitration of cyclohexanone to introduce nitro groups at specific positions on the phenyl ring This is followed by the formation of the oxime through the reaction of the ketone with hydroxylamineIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime involves the interaction of its functional groups with specific molecular targets. The nitro groups can participate in redox reactions, while the oxime group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime include:

Properties

IUPAC Name

(E)-2-(2,4-dinitrophenyl)-N-[(4-nitrophenyl)methoxy]cyclohexan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-21(25)14-7-5-13(6-8-14)12-30-20-18-4-2-1-3-16(18)17-10-9-15(22(26)27)11-19(17)23(28)29/h5-11,16H,1-4,12H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUREFXVNQHMSG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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